molecular formula C11H14N2O B1282370 2(1H)-Pyrimidinone, tetrahydro-1-(phenylmethyl)- CAS No. 34790-80-2

2(1H)-Pyrimidinone, tetrahydro-1-(phenylmethyl)-

Cat. No. B1282370
CAS RN: 34790-80-2
M. Wt: 190.24 g/mol
InChI Key: WKSFKEGGQALVAF-UHFFFAOYSA-N
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Description

The compound "2(1H)-Pyrimidinone, tetrahydro-1-(phenylmethyl)-" is a derivative of pyrimidinone, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidinones are an important class of compounds due to their presence in many biological molecules and pharmaceuticals. The tetrahydro-1-(phenylmethyl) substitution indicates the presence of a benzyl group attached to the nitrogen of the pyrimidinone ring, which may influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the use of various organic reactions. For instance, the Mannich reaction has been employed to obtain N-mono and N,N-bis(aminomethyl) derivatives of tetrahydro-2(1H)-pyrimidinone, which exhibit marked antiviral activity . Additionally, the aza-Wittig reaction followed by base-catalyzed cyclization has been used to synthesize tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives, with the crystal structure of intermediates characterized to understand the reaction mechanism . Other synthetic approaches include the transformation of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one into various bioactive derivatives, showcasing the versatility of pyrimidinone chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been extensively studied using techniques like X-ray crystallography. For example, the crystal structure of dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione reveals a boat conformation for the dihydropyrimidine ring and intermolecular interactions within the crystal lattice . Similarly, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been determined, showing that the pyrimidinone ring is planar and the molecules are linked by strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone involves selenium dioxide oxidation followed by sodium borohydride reduction, although the resulting compounds showed only weak inhibitory activity in biological assays . The reactivity of tetrahydro-4-phenylspiro( benzopyran-2,4'(1'H)-pyrimidin)-2'(3'H)-ones and -thiones has also been explored, demonstrating the potential for creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. For example, the crystal and molecular structure analysis of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one provides insights into its conformation and potential intermolecular interactions, which can affect solubility, stability, and reactivity . The synthesis and characterization of these compounds, including their crystal structures, are crucial for understanding their properties and optimizing their use in various applications.

Scientific Research Applications

Antiviral Activity

2(1H)-Pyrimidinone, Tetrahydro-1-(phenylmethyl)- and its derivatives have been found to exhibit marked antiviral activity. Research on N-mono and N,N-bis(aminomethyl) derivatives of tetrahydro-2-(1H)-pyrimidinone highlighted their significant antiviral properties, especially against fowl plague virus and Semliki Forest virus. These findings suggest potential applications in developing antiviral treatments or research tools (Sidzhakova et al., 1982) (Galabov et al., 1984).

Chemical Synthesis and Transformations

The compound and its variants have been utilized in chemical synthesis. Research on the preparation of N-aryl-2,4-diaminopentanes via reductive ring opening of 1-aryl-3,4,5,6-tetrahydro-2-(1H)pyrimidinones is an example of its application in chemical transformations. This kind of research aids in understanding the reactivity and potential utility of the compound in various chemical syntheses (Kashima et al., 1981).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2(1H)-Pyrimidinone, Tetrahydro-1-(phenylmethyl)- have been explored for their potential as nonpeptide angiotensin II antagonists, showing significant antihypertensive properties. This indicates the compound's potential role in the development of new medications for conditions like hypertension (Salimbeni et al., 1995).

Structural Studies

Structural analysis of derivatives of this compound, such as 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, has been conducted. Such studies contribute to a deeper understanding of the molecular structure and properties, which is essential for further applications in pharmaceutical and chemical industries (Craciun et al., 1998).

Interaction with Biological Systems

The compound's interaction with human serum proteins, such as transferrin and albumin, has been studied, providing insights into its potential biological activity and pharmacokinetics. This is crucial for developing drug delivery systems and understanding the compound's behavior in biological systems (Gonçalves et al., 2013).

Antiphytoviral Activity

The compound has also been investigated for its antiphytoviral activity, showing effectiveness against viruses like tomato mosaic virus and cucumber mosaic virus. This opens up possibilities for its use in agricultural applications (Yordanova et al., 1996).

properties

IUPAC Name

1-benzyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSFKEGGQALVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539721
Record name 1-Benzyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyltetrahydropyrimidin-2(1H)-one

CAS RN

34790-80-2
Record name 1-Benzyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,3-diazinan-2-one
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